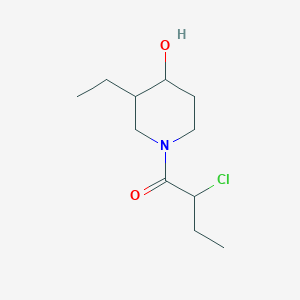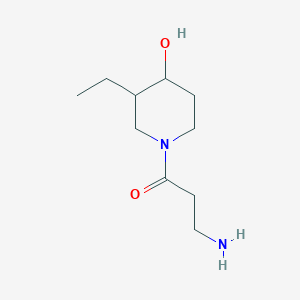![molecular formula C11H15ClN4O B1481394 (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2097994-82-4](/img/structure/B1481394.png)
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Vue d'ensemble
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, and color .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve investigating how the compound reacts with different reagents, under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, are determined using a variety of experimental techniques .Mécanisme D'action
The mechanism of action of (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, altering their structure and function. It is also thought to bind to certain receptors in the body, resulting in changes in the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect the activity of certain enzymes and proteins in the body. In addition, this compound has been shown to have an anti-inflammatory effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive compound that can be easily synthesized, and it has a wide range of applications in scientific research. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound can be toxic in high concentrations, and it can be difficult to remove from the environment after use.
Orientations Futures
There are a number of potential future directions for the use of (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone in scientific research. For example, further research could be done to better understand the biochemical and physiological effects of this compound. Additionally, further research could be done to develop new therapeutic agents based on this compound. Finally, further research could be done to develop new methods for synthesizing this compound and to develop new applications for its use in scientific research.
Applications De Recherche Scientifique
Inhibition de la phosphodiestérase 10A pour les troubles psychiatriques
Ce composé a été identifié comme un inhibiteur puissant et sélectif de la phosphodiestérase 10A (PDE10A), une enzyme impliquée dans divers troubles psychiatriques, notamment la schizophrénie . L'inhibition de la PDE10A peut moduler les voies de signalisation de l'AMPc, offrant une stratégie thérapeutique potentielle pour traiter les symptômes associés à ces affections. La capacité du composé à inverser la stéréotypie et l'hyperactivité induites par le MK-801 chez le rat suggère sa promesse en tant qu'agent antipsychotique .
Bio-imagerie fluorogène
Les analogues structuraux de ce composé ont été conçus pour une utilisation en bio-imagerie fluorogène . Ces composés peuvent servir d'échafaudages fluorescents, permettant la visualisation des processus cellulaires sans avoir besoin d'étapes de lavage. Cette application est particulièrement précieuse en imagerie de cellules vivantes, où une interférence minimale avec la fonction cellulaire est cruciale .
Découverte et développement de médicaments
En découverte de médicaments, les interactions du composé avec la PDE10A ont été caractérisées par cristallographie, fournissant des informations sur le site de liaison et aidant à la conception rationnelle de nouveaux agents thérapeutiques . Ces informations sont précieuses pour le développement de médicaments ayant une efficacité améliorée et des effets secondaires réduits.
Fluorogénicité de détection environnementale
Les analogues du composé présentent une fluorogénicité sensible à l'environnement, ce qui est utile pour détecter les changements d'hydrophobicité, de viscosité, de pH et de concentrations d'ions spécifiques . Ces propriétés en font un excellent candidat pour le développement de capteurs capables de surveiller les environnements biologiques et chimiques en temps réel.
Modélisation moléculaire et analyse QSAR
L'interaction du composé avec la PDE10A a été utilisée pour établir un modèle de relation quantitative structure-activité (QSAR) . Ce modèle permet de prédire l'activité biologique de composés similaires, facilitant la découverte de nouveaux médicaments ayant les propriétés souhaitées.
Safety and Hazards
Propriétés
IUPAC Name |
(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(3-4-16(9)10)11(17)8-1-2-13-5-8/h6,8,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMXHMTXIVYGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCN3C(=NC=C3Cl)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



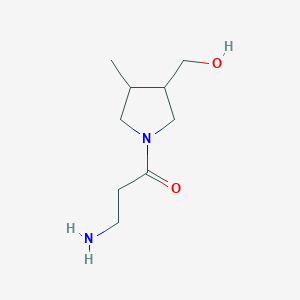
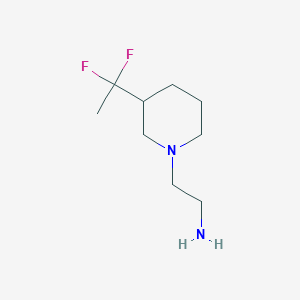
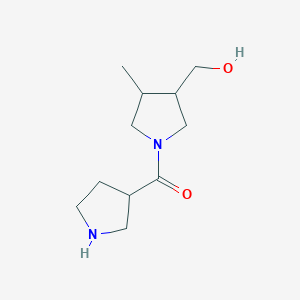
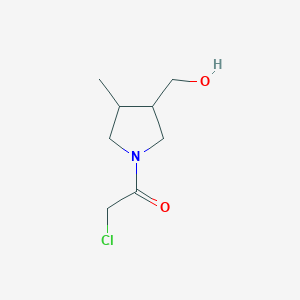
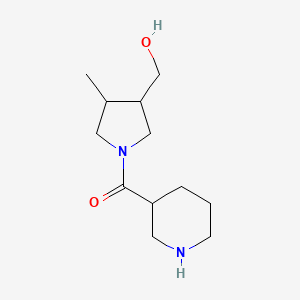

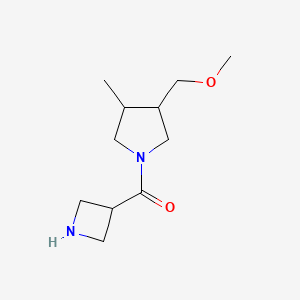
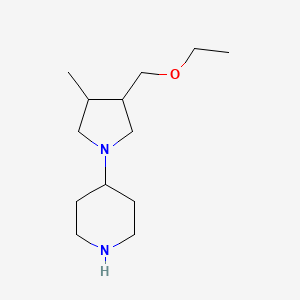
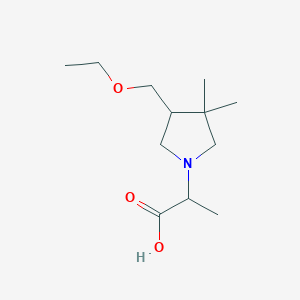
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)
